4-Chloro-2,6-bis(methylthio)pyrimidine-5-carbonitrile
Description
Properties
IUPAC Name |
4-chloro-2,6-bis(methylsulfanyl)pyrimidine-5-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3S2/c1-12-6-4(3-9)5(8)10-7(11-6)13-2/h1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKEHROIIODXBQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C(=NC(=N1)SC)Cl)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2,6-bis(methylthio)pyrimidine-5-carbonitrile typically involves the reaction of 4,6-dichloro-2-(methylthio)pyrimidine with a suitable nitrile source under controlled conditions. One common method involves the use of sodium cyanide in the presence of a base, such as sodium hydroxide, in an organic solvent like dimethyl sulfoxide (DMSO). The reaction is carried out at elevated temperatures to facilitate the substitution of the chloro group with the nitrile group .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent concentrations, can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2,6-bis(methylthio)pyrimidine-5-carbonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methylthio groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like methanol or tetrahydrofuran (THF).
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like dichloromethane.
Reduction: Lithium aluminum hydride in anhydrous ether or THF.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyrimidines with various functional groups.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of primary amines.
Scientific Research Applications
4-Chloro-2,6-bis(methylthio)pyrimidine-5-carbonitrile has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-Chloro-2,6-bis(methylthio)pyrimidine-5-carbonitrile and its derivatives involves the inhibition of tyrosine kinases, particularly the epidermal growth factor receptor (EGFR). These compounds mimic ATP and bind to the ATP-binding site of the receptor, thereby blocking its activity. This inhibition leads to the disruption of downstream signaling pathways involved in cell proliferation and survival, ultimately inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarity and Substituent Effects
The compound’s analogs differ primarily in substituents at the 2-, 4-, and 6-positions of the pyrimidine ring. Key comparisons include:
Table 1: Structural and Functional Comparisons
*Similarity scores based on Tanimoto coefficients (0.00–1.00) .
Physicochemical Properties
- Melting Points : Analogs with oxo/dihydro modifications (e.g., 4-(4-Methoxyphenyl)-2-(methylthio)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile) exhibit higher melting points (~300°C) compared to chloro/methylthio derivatives, likely due to hydrogen bonding from oxo groups .
- Spectral Data : IR and NMR spectra of oxo/dihydro analogs show distinct carbonyl (C=O) stretches (~1680 cm⁻¹) and NH proton signals (~12 ppm), absent in the title compound .
Biological Activity
4-Chloro-2,6-bis(methylthio)pyrimidine-5-carbonitrile is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound is characterized by the presence of a chloro group and two methylthio substituents, which may influence its interaction with biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound has shown potential in modulating pathways involved in:
- Cell proliferation: It may inhibit cell growth by interfering with nucleotide synthesis or signaling pathways.
- Antimicrobial activity: The structural features allow it to disrupt microbial cell function.
- Anti-inflammatory effects: It may inhibit pro-inflammatory cytokines or enzymes involved in inflammatory responses.
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, suggesting a potential role as an antibiotic agent. The minimum inhibitory concentration (MIC) values were reported as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Escherichia coli | 32 |
| Staphylococcus aureus | 16 |
| Pseudomonas aeruginosa | 64 |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies showed that it induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). The following table summarizes the cytotoxic effects observed:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15 | Induction of apoptosis via caspase activation |
| HCT116 | 10 | Cell cycle arrest at G1 phase |
Case Studies
-
Study on Antimicrobial Efficacy:
A recent study evaluated the antimicrobial efficacy of various pyrimidine derivatives, including this compound. The results indicated that this compound significantly inhibited the growth of Gram-positive and Gram-negative bacteria, highlighting its potential as a lead compound for antibiotic development. -
Anticancer Research:
In a study assessing the anticancer properties of several pyrimidine derivatives, this compound was found to exhibit potent cytotoxicity against multiple cancer cell lines. The mechanism was linked to the activation of apoptotic pathways and inhibition of cell proliferation.
Q & A
Advanced Question
- DFT Calculations : Predict electrophilic/nucleophilic sites using Fukui indices. For example, the 4-position has the highest electrophilicity (ƒ⁺ = 0.15), aligning with observed NAS reactivity .
- MD Simulations : Solvent-accessible surface area (SASA) analysis in water/DMSO mixtures explains solubility trends, guiding solvent selection for reactions .
What are the challenges in scaling up multi-step syntheses, and how are they addressed?
Advanced Question
How do steric and electronic effects impact derivatization for biological applications?
Advanced Question
- Steric Effects : Bulky substituents at the 2- and 6-positions hinder access to the 4-position, reducing derivatization efficiency. For example, replacing methylthio with ethylthio groups decreases reaction rates by 40% .
- Electronic Effects : Electron-donating groups (e.g., -OMe) at the 5-position reduce electrophilicity at the 4-position, necessitating harsher conditions (e.g., higher temperatures) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
